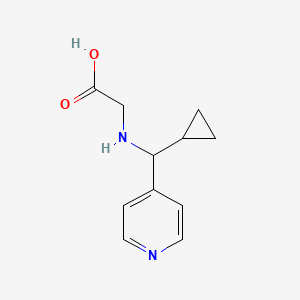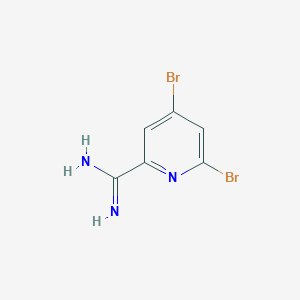
4,6-Dibromopicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromopicolinimidamide is a chemical compound with the molecular formula C6H6Br2N4 It is a derivative of picolinamide, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromopicolinimidamide typically involves the bromination of picolinamide. One common method includes the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. The reaction is usually carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromopicolinimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
4,6-Dibromopicolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dibromopicolinimidamide involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropicolinimidamide: Similar to 4,6-Dibromopicolinimidamide but with chlorine atoms instead of bromine.
4,6-Difluoropicolinimidamide: Contains fluorine atoms at positions 4 and 6.
4,6-Diiodopicolinimidamide: Contains iodine atoms at positions 4 and 6.
Uniqueness
This compound is unique due to the presence of bromine atoms, which can form stronger halogen bonds compared to chlorine or fluorine. This property can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C6H5Br2N3 |
|---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
4,6-dibromopyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5Br2N3/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2H,(H3,9,10) |
InChI Key |
QROSRZUCGQIDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=N)N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Chloro-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B12997629.png)
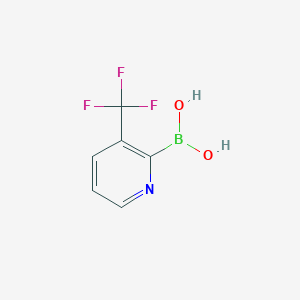
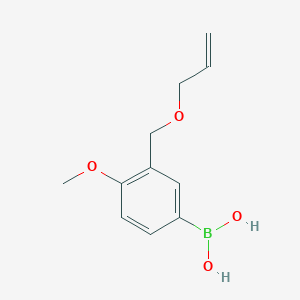
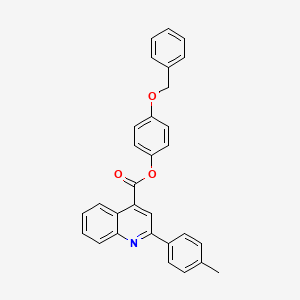
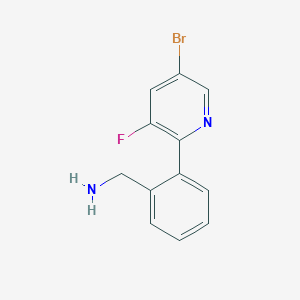
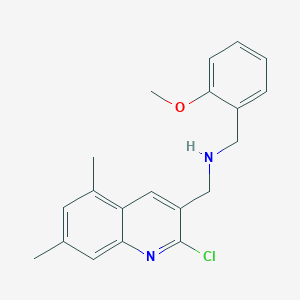
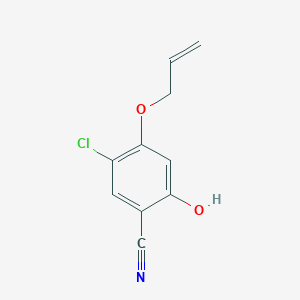
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B12997675.png)
![1-(Chloromethyl)-3-(3,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12997677.png)
![N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12997681.png)
![3-[4-(Hydroxymethyl)phenyl]benzonitrile](/img/structure/B12997700.png)
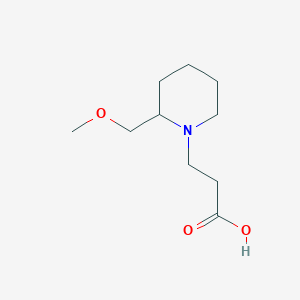
![(4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol](/img/structure/B12997704.png)
